2-chloro-N-(2-methylcyclohexyl)benzamide
Description
2-Chloro-N-(2-methylcyclohexyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group linked to a 2-methylcyclohexylamine moiety. The compound’s structure combines a halogenated aromatic ring with a bulky alicyclic substituent, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C14H18ClNO |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
2-chloro-N-(2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C14H18ClNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h3-4,7-8,10,13H,2,5-6,9H2,1H3,(H,16,17) |
InChI Key |
GSLAYCGLDVERIV-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituents on the Benzamide Ring
- The dihedral angle between the benzamide and methoxyphenyl rings (79.2°) suggests a non-planar conformation, which may reduce stacking interactions but improve membrane permeability .
- 2-Chloro-N-(5-nitrothiazol-2-yl)benzamide () : The nitro-thiazole group adds hydrogen-bond acceptor sites, likely increasing binding affinity in pesticidal targets (e.g., enzyme active sites). This compound is used as a pharmaceutical intermediate, emphasizing the role of heterocyclic substituents in bioactivity .
N-Substituent Variations
- Similar cyclohexyl-containing analogs, such as 2-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide (), demonstrate that bulky substituents can improve stability and target selectivity in agrochemicals .
- 2-Chloro-N-(cyclopentyl(phenyl)methyl)benzamide () : The cyclopentyl-phenylmethyl group combines alicyclic and aromatic features, likely enhancing hydrophobic interactions in biological systems. This contrasts with the purely alicyclic 2-methylcyclohexyl group, which may prioritize steric effects over π-π interactions .
Physicochemical Properties
The following table summarizes key properties of selected analogs:
*Predicted data for the target compound. †Estimated based on cyclohexyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
